molecular formula C25H26N2O6S B2638270 ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-3-carboxylate CAS No. 866811-92-9

ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-3-carboxylate

Cat. No.: B2638270
CAS No.: 866811-92-9
M. Wt: 482.55
InChI Key: WWWPJUHHWSOYCW-UHFFFAOYSA-N
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Description

Ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-3-carboxylate is a heterocyclic compound featuring a fused dioxinoquinoline core substituted with a benzenesulfonyl group at position 8 and a piperidine-3-carboxylate ester moiety at position 7. The dioxinoquinoline scaffold is structurally analogous to bioactive quinoline derivatives, which are known for their pharmacological properties, including antimicrobial and anticancer activities .

Properties

IUPAC Name

ethyl 1-[8-(benzenesulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6S/c1-2-31-25(28)17-7-6-10-27(16-17)24-19-13-21-22(33-12-11-32-21)14-20(19)26-15-23(24)34(29,30)18-8-4-3-5-9-18/h3-5,8-9,13-15,17H,2,6-7,10-12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWPJUHHWSOYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the benzenesulfonyl group and the piperidine moiety. The final step involves esterification to form the ethyl carboxylate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups to the piperidine or quinoline moieties.

Scientific Research Applications

Ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers explore its potential as a lead compound for drug development, targeting specific enzymes or receptors.

    Industry: It is used in material sciences for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The benzenesulfonyl group may interact with enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA or interact with proteins, affecting cellular processes. The piperidine moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other ethyl carboxylate derivatives and bicyclic systems. Key analogues include:

Compound Key Features Biological/Reactivity Profile
Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate Amino-substituted dioxine core; lacks sulfonyl and quinoline moieties. Likely less electrophilic; amino group may enhance solubility and nucleophilic reactivity.
Benzyl 4′-(1-(2-benzylpiperidine-1-carbonyl)-1H-1,2,3-triazol-4-yl)-... Piperidine-triazole hybrid; lacks fused dioxinoquinoline system. Demonstrated in vivo activity in pharmacological studies; triazole enhances metabolic stability.
Ethyl 8-benzyl-8-aza-bicyclo[3.2.1]octane-3-carboxylate Aza-bicyclic structure; benzyl substituent. Potential CNS activity due to bicyclic framework; benzyl group may increase lipophilicity.

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound Ethyl 8-Amino-Dioxine Carboxylate Aza-Bicyclo[3.2.1]Octane Derivative
Molecular Weight (g/mol) ~500 (estimated) ~265 ~320
LogP ~3.5 (predicted) ~1.8 ~2.9
Solubility Low in water Moderate in polar solvents Low in water

Biological Activity

Ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a piperidine moiety and a quinoline framework, suggesting diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a bicyclic structure formed by a quinoline core fused with a 1,4-dioxino ring. The presence of the benzenesulfonyl group and the piperidine ring enhances its chemical reactivity and biological interactions. The molecular formula for this compound is C23H24N2O4SC_{23}H_{24}N_{2}O_{4}S with a molecular weight of approximately 424.52 g/mol .

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, potentially acting against a range of bacterial strains.
  • Antiparasitic Potential : The compound's structural features are reminiscent of known antiparasitic agents. It could be explored for activity against malaria parasites due to its ability to interact with essential kinases involved in the parasite's life cycle .
  • Enzyme Inhibition : The compound may inhibit specific kinases, which are critical in various signaling pathways. For instance, studies on related compounds have shown inhibitory effects on plasmodial kinases such as PfGSK3 and PfPK6 .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

  • The quinoline structure may facilitate intercalation into DNA or RNA, disrupting nucleic acid synthesis.
  • The piperidine moiety could enhance binding affinity to specific biological targets such as enzymes or receptors involved in disease processes.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of similar compounds to explore their potential therapeutic roles:

CompoundActivityIC50 Values (nM)Reference
Compound APfGSK3 Inhibition552 ± 37
Compound BPfPK6 Inhibition1400 ± 13
Ethyl DerivativeNucleophilic SubstitutionNot Determined

These findings indicate that modifications to the core structure can significantly influence biological activity. Further exploration into structure-activity relationships (SAR) is essential for optimizing efficacy.

Case Studies

Case Study 1: Antimalarial Activity Assessment
In vitro studies have demonstrated that derivatives similar to this compound exhibit promising antimalarial activity. For example, compounds targeting PfGSK3 showed potent inhibition at low nanomolar concentrations .

Case Study 2: Enzyme Inhibition Profiles
A series of enzyme inhibition assays revealed that modifications in the piperidine ring can enhance selectivity towards specific kinases. The introduction of various substituents led to improved potency against PfPK6 while maintaining low toxicity profiles in human cell lines .

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